molecular formula C₃₅H₃₀D₆ClNO₄S B1159707 21(R)-Hydroxy Montelukast-d6

21(R)-Hydroxy Montelukast-d6

Cat. No.: B1159707
M. Wt: 608.22
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Montelukast (B128269): Metabolic Pathways and Significance of Hydroxylated Derivatives

Montelukast is a potent and selective antagonist of the cysteinyl leukotriene CysLT1 receptor, used in the management of asthma and allergic rhinitis. nih.govscispace.comnih.gov Following oral administration, Montelukast is extensively metabolized in the liver. drugbank.comfda.gov In vitro studies using human liver microsomes have identified that this metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system. drugbank.comfda.gov

Several oxidative metabolites have been identified in human plasma and bile. nih.gov The major metabolic pathways involve hydroxylation at different positions on the molecule, leading to the formation of several key derivatives. nih.gov The enzymes CYP2C8, CYP2C9, and CYP3A4 are the principal catalysts in these transformations. drugbank.comnih.govresearchgate.net

Key hydroxylated metabolites include:

21-Hydroxy Montelukast (M5): Formed via stereoselective hydroxylation, resulting in two isomers, 21(R)-Hydroxy Montelukast (M5a) and 21(S)-Hydroxy Montelukast (M5b). nih.gov CYP3A4 is the primary enzyme responsible for this reaction. nih.govresearchgate.netnih.gov

25-Hydroxy Montelukast (M3): Multiple P450 enzymes, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4, contribute to its formation. nih.gov

36-Hydroxy Montelukast (M6 or 1,2 diol): This is a primary step in a major metabolic pathway. nih.gov The formation of this metabolite is mainly catalyzed by CYP2C8 and CYP2C9. nih.govnih.gov

Table 1: Key Cytochrome P450 Enzymes in Montelukast Metabolism

EnzymePrimary Metabolite(s) FormedMetabolic ReactionReference
CYP3A4 21(R)- and 21(S)-Hydroxy Montelukast (M5)Stereoselective 21-hydroxylation nih.govresearchgate.netnih.gov
CYP2C8 36-Hydroxy Montelukast (M6), 25-Hydroxy Montelukast (M3)36-hydroxylation, 25-hydroxylation nih.govresearchgate.netnih.gov
CYP2C9 36-Hydroxy Montelukast (M6), 25-Hydroxy Montelukast (M3)36-hydroxylation, 25-hydroxylation nih.govresearchgate.net
CYP2C19 25-Hydroxy Montelukast (M3)25-hydroxylation nih.gov

Rationale for Deuterated Analogs in Drug Metabolism Studies

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612) (²H), are powerful tools in pharmaceutical research. nih.govwikipedia.org Deuterium is a stable, non-radioactive isotope of hydrogen that contains a neutron in addition to a proton, effectively doubling its mass. wikipedia.org This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.govresearchgate.net

The cleavage of a C-H bond is often a rate-limiting step in drug metabolism, particularly in Phase I oxidation reactions catalyzed by CYP enzymes. nih.gov Due to the greater strength of the C-D bond, its cleavage requires more energy, which can significantly slow down the rate of metabolism. nih.govbioscientia.de This phenomenon is known as the kinetic isotope effect. nih.gov

The strategic replacement of hydrogen with deuterium can:

Alter Pharmacokinetic Profiles: A reduced rate of metabolism can lead to a longer biological half-life and increased drug exposure. researchgate.netnih.gov

Serve as Internal Standards: Deuterated compounds are ideal for use as internal standards in quantitative bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcaymanchem.com Since they are chemically identical to the analyte but have a different mass, they co-elute and experience similar ionization effects, allowing for precise correction of analytical variability. nih.gov

Elucidate Metabolic Pathways: By observing how deuteration at specific sites affects the formation of different metabolites, researchers can probe the mechanisms of metabolic reactions. nih.govbioscientia.de

Specific Focus on 21(R)-Hydroxy Montelukast-d6: Research Utility and Challenges

This compound is a stable, isotopically labeled form of the M5a metabolite of Montelukast. pharmaffiliates.com The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. caymanchem.compharmaffiliates.com

Research Utility:

The primary application of this compound is in the field of bioanalysis. It serves as an invaluable internal standard for the accurate quantification of the 21(R)-Hydroxy Montelukast metabolite in biological matrices such as plasma. pharmaffiliates.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis, a technique frequently used in pharmacokinetic studies. acs.orgresearchgate.net By adding a known amount of this compound to a sample, analysts can precisely measure the concentration of the non-labeled metabolite, correcting for any loss during sample preparation or fluctuations in the instrument's response. nih.gov This high level of accuracy is essential for building reliable pharmacokinetic models and understanding the disposition of Montelukast.

Research Challenges:

The main challenge associated with this compound lies in its chemical synthesis. The synthesis of complex organic molecules with isotopic labels presents several difficulties:

Stereospecificity: The synthesis must produce the correct stereoisomer, in this case, the (R) configuration at the 21-position, which mirrors the metabolite formed in the body. nih.gov Maintaining stereochemical integrity throughout a multi-step synthesis is a significant hurdle. chinesechemsoc.orgmarquette.edu

Regioselectivity: The deuterium atoms must be incorporated at specific, intended positions within the molecule. researchgate.netrsc.org Achieving high regioselectivity often requires specialized reagents and catalytic systems. acs.org

High Isotopic Enrichment: The synthesis must ensure a high percentage of deuterium incorporation to be effective as an internal standard and to avoid mass spectral interference with the non-labeled analyte. rsc.org

These synthetic challenges mean that producing high-purity, stereospecific, and regioselective deuterated standards like this compound is a complex and often costly process, requiring advanced synthetic chemistry expertise. nih.govresearchgate.net

Properties

Molecular Formula

C₃₅H₃₀D₆ClNO₄S

Molecular Weight

608.22

Synonyms

[R-[R*,R*-(E)]]-1-[[[1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxy-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid-d6; 

Origin of Product

United States

Chemical Synthesis and Stereochemical Control of 21 R Hydroxy Montelukast D6

Strategies for Regioselective Hydroxylation in Montelukast (B128269) Derivatives Synthesis

The introduction of a hydroxyl group at a specific position within the complex structure of Montelukast requires highly selective chemical methods.

In the context of Montelukast and its derivatives, hydroxylation can be a challenging transformation due to the presence of multiple potential reaction sites. Research into the metabolism of Montelukast has shown that hydroxylation occurs at several positions, including the C21, C25, and C36 atoms. nih.govhelsinki.fi Specifically, the formation of 21-hydroxy Montelukast is a known metabolic pathway. helsinki.fi

From a synthetic standpoint, achieving regioselectivity can be approached through several avenues:

Direct Oxidation: While challenging, direct C-H oxidation methods using specific catalysts could potentially achieve hydroxylation. However, controlling the regioselectivity in a complex molecule like Montelukast is difficult and often leads to a mixture of products.

Functional Group Manipulation: A more controlled approach involves the introduction of a functional group at the desired position, which can then be converted to a hydroxyl group. This provides a higher degree of regiochemical control.

Biocatalysis: Enzymes, particularly cytochrome P450 monooxygenases, are known to catalyze highly regio- and stereoselective hydroxylation reactions on complex molecules. acs.org In vitro studies have identified that CYP3A4 is the primary enzyme responsible for the stereoselective 21-hydroxylation of Montelukast. nih.gov This suggests that a biocatalytic approach could be a viable strategy for the synthesis of 21-Hydroxy Montelukast.

Stereoselective Synthesis of the 21(R) Isomer

Achieving the correct stereochemistry at the C21 position is critical. The (R) configuration is a specific spatial arrangement of the atoms around the chiral center, and its synthesis requires the use of stereoselective methods.

Enzymatic reactions are highly valued in pharmaceutical synthesis for their ability to produce chiral compounds with high enantiomeric excess. nih.gov Ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), are particularly effective for the asymmetric reduction of prochiral ketones to form chiral alcohols. acs.orgresearchgate.net

A key strategy in the synthesis of Montelukast involves the stereoselective reduction of a ketone intermediate to produce the corresponding (S)-alcohol, which is a precursor to the final drug. nih.gov This has been successfully achieved on an industrial scale using an engineered ketoreductase. acs.orgresearchgate.net This biocatalytic process replaced a less efficient chemical method that utilized a chiral reducing agent. rsc.org The engineered enzyme demonstrated high enantioselectivity (>99.9% ee) and was robust enough for large-scale production. acs.orgresearchgate.net

For the synthesis of 21(R)-Hydroxy Montelukast, a similar enzymatic strategy could be envisioned. This would involve the synthesis of a ketone precursor to 21-Hydroxy Montelukast, followed by an asymmetric reduction using a suitable ketoreductase to yield the desired (R)-alcohol. The selection or engineering of a KRED that exhibits the desired stereoselectivity for this specific substrate would be a crucial step.

In addition to enzymatic methods, asymmetric catalysis using chiral metal complexes offers another powerful tool for establishing stereocenters. For instance, an iron(III)-salen complex has been shown to catalyze the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated ketones, a key step in a four-step synthesis of (R)-Montelukast. rsc.org

Furthermore, asymmetric hydrogenation of a ketone intermediate using a ruthenium catalyst, specifically ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2, has been employed to introduce the benzylic alcohol chiral center in a formal synthesis of Montelukast, achieving an enantioselectivity of 99% ee. scite.airesearchgate.net This highlights the utility of transition metal catalysis in creating chiral alcohols within Montelukast-related structures.

For the synthesis of 21(R)-Hydroxy Montelukast-d6, a similar asymmetric hydrogenation or transfer hydrogenation of a suitable ketone precursor could be employed to establish the 21(R)-hydroxyl group.

Deuterium (B1214612) Labeling Techniques for Montelukast and its Metabolites

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are valuable tools in pharmaceutical research. medchemexpress.com They are often used as internal standards in quantitative bioanalytical assays and can also be used to study drug metabolism. medchemexpress.comresearchgate.net

The introduction of deuterium atoms at specific positions within a molecule requires carefully designed synthetic routes. For this compound, the deuterium atoms are located on the methyl groups of the 2-hydroxy-2-propyl side chain.

A common method for introducing a deuterated methyl group is to use a deuterated methylating agent, such as deuterated methyl magnesium halide (CD3MgX) or deuterated methyl iodide (CD3I).

The synthesis of this compound would likely begin with the preparation of a deuterated precursor. A plausible synthetic route would involve the synthesis of a key intermediate that already contains the deuterated methyl groups.

For example, a process for making Montelukast starts from a methyl ester compound which is then reacted with a methylmagnesium halide to form the tertiary alcohol. google.com To synthesize the d6-analog, a deuterated Grignard reagent, such as methyl-d3-magnesium iodide, would be used in this step. This would introduce the two deuterated methyl groups.

The synthesis would then proceed through steps analogous to those used for the non-deuterated compound, including the stereoselective formation of the 21(R)-hydroxyl group as described above.

Purification Methodologies for Deuterated Montelukast Metabolites

The isolation and purification of deuterated montelukast metabolites, such as this compound, from complex matrices like biological fluids or synthetic reaction mixtures are critical for their use as analytical standards. The purification strategies are largely based on those developed for the non-deuterated parent drug and its impurities, relying heavily on advanced chromatographic techniques. The presence of deuterium atoms does not significantly alter the physicochemical properties that govern chromatographic separation, allowing for the direct adaptation of existing methods.

Initial sample clean-up is often required, particularly when isolating metabolites from biological samples. Preliminary purification steps can include protein precipitation, often using acetonitrile (B52724), and liquid-liquid extraction. nih.govresearchgate.netjptcp.com For instance, a liquid-liquid extraction using methyl tertiary butyl ether (MTBE) has been described for processing samples prior to analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purification of montelukast derivatives. amazonaws.com Reverse-phase HPLC (RP-HPLC) is particularly effective. For preparative-scale purification, a crude sample is loaded onto a preparative HPLC column. Fractions are collected and analyzed, and those containing the target compound at a high purity (e.g., ≥95%) are pooled. rsc.org The final pure compound is often obtained as a solid powder after removing the organic solvent and lyophilizing the remaining aqueous solution. rsc.org

The selection of the stationary and mobile phases is crucial for achieving successful separation. C18 and phenyl-bonded silica (B1680970) columns are commonly employed stationary phases. nih.govgoogle.com The mobile phase typically consists of an organic solvent like acetonitrile and an aqueous component, often acidified with formic acid or trifluoroacetic acid to ensure good peak shape. nih.govgoogle.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to effectively separate multiple impurities from the main compound. google.com

The table below summarizes typical chromatographic conditions used for the separation of montelukast and its related compounds, which are applicable to its deuterated metabolites.

Table 1: HPLC Methodologies for the Separation of Montelukast and Related Compounds

TechniqueStationary Phase (Column)Mobile PhaseDetailsReference
LC-MS/MS AnalysisLuna C18 (100 x 2.0 mm, 3 µm)Acetonitrile and water with 0.1% formic acid (85:15 v/v)Isocratic elution for separating montelukast and its oxidative metabolites. nih.gov
Preparative HPLCNot specifiedDiluent (not specified)Used to isolate a photolytic degradation impurity of montelukast. rsc.org
HPLC for Related SubstancesPhenyl bonded silica gel (150mm x 4.6mm, 3.5 µm)A: 0.15% trifluoroacetic acid in water B: 0.15% trifluoroacetic acid in acetonitrileGradient elution program to separate various impurities. google.com

Beyond analytical and preparative HPLC, other purification methods have been reported for montelukast that could be applied to its deuterated metabolites. These include traditional column chromatography for purifying synthetic intermediates and crystallization for improving the purity of the final product. asianpubs.orggoogle.com

Table 2: Additional Purification Techniques for Montelukast

MethodologySolvent/SystemApplicationReference
Column Chromatography15-20% Ethyl acetate (B1210297) in n-hexanePurification of a synthetic intermediate of montelukast. asianpubs.org
CrystallizationEthanol/water solutionPurification of solid montelukast to improve yield and remove impurities. google.com
Liquid-Liquid ExtractionMethyl tertiary butyl ether (MTBE)Sample processing following incubation with human liver microsomes. nih.gov

The combination of these purification methodologies enables the isolation of this compound and other deuterated metabolites with the high degree of purity required for their use in pharmacokinetic and metabolism studies. nih.govmedchemexpress.com

Advanced Structural Characterization and Spectroscopic Elucidation of 21 R Hydroxy Montelukast D6

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds like 21(R)-Hydroxy Montelukast-d6. It provides highly accurate mass measurements, enabling the confirmation of the elemental composition and the verification of deuterium (B1214612) incorporation. researchgate.net

In HRMS, the sample is ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.netrsc.org For this compound, the molecular formula is C₃₅H₃₀D₆ClNO₄S, leading to an expected molecular weight of approximately 608.22. pharmaffiliates.com The high resolution of the instrument allows for the differentiation of ions with very similar masses.

The parent ion, or molecular ion ([M+H]⁺), is the intact molecule with a proton attached. For this compound, this would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. Tandem mass spectrometry (MS/MS) is then employed to fragment the parent ion. rsc.orgoulu.fi In this process, the selected parent ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. oulu.figoogle.com The analysis of these fragments provides structural information, helping to confirm the core structure of the molecule and the location of modifications. For instance, the fragmentation pattern of Montelukast (B128269) and its derivatives often shows characteristic losses corresponding to the side chains and functional groups. rsc.orgnih.gov

A representative analysis of Montelukast-d6 shows a parent ion at m/z 592.3, which fragments to a high-abundance ion at m/z 574.2. researchgate.net This is analogous to the fragmentation of non-deuterated Montelukast, which shows a transition from m/z 586.2 to 568.2. researchgate.net This consistent fragmentation pattern, with a mass shift corresponding to the deuterium labels, helps confirm the structural integrity of the deuterated compound.

Table 1: Illustrative HRMS Fragmentation Data for Montelukast and its Deuterated Analog

CompoundParent Ion (m/z) [M+H]⁺Major Fragment Ion (m/z)
Montelukast586.2568.2
Montelukast-d6592.3574.2

A key application of HRMS in analyzing deuterated compounds is the verification of the isotopic pattern. researchgate.net Due to the natural abundance of isotopes like ¹³C, ³⁷Cl, and ¹⁵N, the mass spectrum of a molecule consists of a cluster of peaks for the parent ion, known as the isotopic pattern. The introduction of six deuterium atoms in this compound significantly alters this pattern. acs.org

The mass of deuterium (²H) is 2.014102 amu, compared to protium (B1232500) (¹H) at 1.007825 amu. The presence of six deuterium atoms results in a significant mass shift for the monoisotopic peak (the peak corresponding to the molecule containing only the most abundant isotopes). HRMS can resolve the individual isotopic peaks (isotopologues) corresponding to molecules with zero, one, two, and so on, up to six deuterium atoms. researchgate.net The relative intensities of these peaks are used to calculate the isotopic purity of the compound, which is a critical parameter for its use as an internal standard in quantitative analyses. researchgate.netnih.gov Software tools can be used to compare the experimentally observed isotopic distribution with the theoretically calculated pattern for a given degree of deuteration, confirming the successful and specific labeling of the molecule. sisweb.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. conicet.gov.ar For this compound, NMR is crucial for confirming the position of the deuterium atoms and verifying the (R) stereochemistry at the C-21 position. evitachem.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms bonded to deuterium will show a characteristic multiplet splitting pattern due to C-D coupling, and their signals may be shifted slightly upfield compared to the corresponding carbons in the non-deuterated compound. ysu.am This provides direct evidence for the location of the deuterium labels. optica.org

Table 2: Representative ¹H NMR and ¹³C NMR Data for Montelukast Derivatives

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR (DMSO-d₆)8.39dAromatic H (Quinoline)
¹H NMR (DMSO-d₆)4.04tCH-OH
¹H NMR (DMSO-d₆)1.43sC(CH₃)₂
¹³C NMR (CDCl₃)172.7-174.8-C=O (Carboxylic Acid)
¹³C NMR (CDCl₃)119.1-156.8-Aromatic/Vinylic C
¹³C NMR (CDCl₃)73.5-C-OH (tertiary alcohol)

This table is a composite based on published data for Montelukast and its derivatives and is intended to be illustrative. asianpubs.orggoogleapis.comgoogle.com Specific shifts for this compound would require experimental measurement.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure and stereochemistry. conicet.gov.arnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the carbon skeleton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of ¹³C signals based on their attached protons. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly bonded. conicet.gov.ar This is particularly important for determining stereochemistry. For this compound, NOESY or ROESY experiments would be used to confirm the relative orientation of the hydroxyl group at C-21 with respect to neighboring protons, thereby verifying the (R) configuration.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). rsc.orgnih.gov The FTIR spectrum of this compound would be very similar to that of its non-deuterated counterpart, 21(R)-Hydroxy Montelukast, as the primary functional groups are identical. googleapis.com However, the replacement of C-H bonds with C-D bonds will introduce new absorption bands at lower frequencies (wavenumbers) due to the heavier mass of deuterium. The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, while C-D stretching vibrations are expected in the 2000-2300 cm⁻¹ region. optica.org

Table 3: Typical FTIR Absorption Bands for Montelukast and its Derivatives

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchCarboxylic Acid & Alcohol
~2970C-H stretchAliphatic
~1710C=O stretchCarboxylic Acid
~1610C=C stretchAromatic/Vinylic
~840C-Cl stretchAryl Chloride

This table is based on general FTIR data for Montelukast. googleapis.comrjptonline.orgresearchgate.net The spectrum of this compound would additionally show C-D stretching bands.

Chromatographic Characterization (HPLC, UPLC) for Purity and Isomeric Separation

The chromatographic characterization of this compound is essential for determining its purity and for the separation of its isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques employed for these purposes. These methods are crucial for ensuring the quality and isomeric specificity of the compound, particularly in research and development settings.

The analysis of this compound often involves methods adapted from those developed for montelukast and its other metabolites. The primary challenge in the chromatography of this compound lies in the separation of its diastereomers, 21(R)-Hydroxy Montelukast and 21(S)-Hydroxy Montelukast, which are formed due to the creation of a new chiral center at the C-21 position.

Detailed Research Findings:

Research into the metabolites of montelukast has led to the development of specific chromatographic methods capable of separating these closely related compounds. In the synthesis of potential oxidative metabolites of montelukast, diastereomeric pairs of the 21-hydroxy metabolite were produced. ysu.am The separation of these diastereomers was successfully achieved using chiral HPLC, highlighting the necessity of chiral stationary phases for isomeric separation. ysu.am

For purity analysis, reverse-phase HPLC and UPLC methods are commonly utilized. These methods are effective in separating the primary compound from process-related impurities and degradation products. While specific methods for the deuterated form, this compound, are not extensively published, the conditions used for the non-deuterated analog and the parent compound, montelukast, provide a strong foundation. For instance, LC-MS/MS analysis of montelukast often uses a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a buffer. nih.gov

The use of UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov UPLC methods developed for montelukast and its impurities can be adapted for this compound, providing a rapid and efficient means of assessing its purity. researchgate.net

Isomeric Separation (Chiral HPLC):

The separation of the 21(R) and 21(S) diastereomers of Hydroxy Montelukast is a critical analytical step. Research has demonstrated that a Chiralpak AD HPLC column is effective for this separation. ysu.am This type of chiral stationary phase allows for the differential interaction of the two diastereomers, resulting in different retention times and enabling their individual quantification.

The following data table outlines typical conditions for the chiral HPLC separation of hydroxylated montelukast diastereomers, which would be applicable for the isomeric separation of this compound.

Interactive Data Table: Chiral HPLC Method for Isomeric Separation

ParameterConditionSource
Column Chiralpak AD ysu.am
Mobile Phase A mixture of n-hexane, ethanol, and an acid modifier (e.g., trifluoroacetic acid) is commonly used for chiral separations of similar compounds. ijpsonline.com
Flow Rate Typically 0.5 - 1.5 mL/min ijpsonline.comresearchgate.net
Detection UV at 280 nm or 345 nm ijpsonline.comresearchgate.net
Temperature Ambient or controlled (e.g., 30 °C) researchgate.net

Purity Analysis (Reverse-Phase HPLC/UPLC):

For the determination of chemical purity, reverse-phase chromatography is the method of choice. It separates this compound from any starting materials, by-products, or degradation products. A C18 or similar column is typically used with a gradient or isocratic elution.

The data table below provides a summary of representative HPLC/UPLC conditions for the purity analysis of montelukast-related compounds, which can be applied to this compound.

Interactive Data Table: HPLC/UPLC Method for Purity Analysis

ParameterHPLC ConditionUPLC ConditionSource
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) nih.govsemanticscholar.org
Mobile Phase A Aqueous buffer (e.g., 0.1% Orthophosphoric acid or Ammonium (B1175870) Acetate)Aqueous buffer (e.g., 0.025% Trifluoroacetic acid) nih.govsemanticscholar.org
Mobile Phase B Acetonitrile or MethanolAcetonitrile nih.govsemanticscholar.org
Gradient Gradient elution is often used to separate a wide range of impurities.A linear gradient program is typical. nih.govsemanticscholar.org
Flow Rate 1.0 - 1.5 mL/min0.3 - 0.8 mL/min nih.govresearchgate.net
Detection UV at 225 nm or 254 nmUV at 210 nm or 230 nm nih.govresearchgate.netrjptonline.org
Temperature Ambient or controlled (e.g., 30 °C)Controlled (e.g., 45 °C) nih.govsemanticscholar.org

These chromatographic methods are fundamental to the quality control and characterization of this compound, ensuring that it meets the required specifications for purity and isomeric identity for its use as a research standard. The successful separation from its diastereomer and other potential impurities is a testament to the resolving power of modern HPLC and UPLC techniques. nih.gov

In Vitro Enzymatic Biotransformation of Montelukast and Its Deuterated Analogues

Identification of Cytochrome P450 (CYP) Isoforms Mediating 21-Hydroxylation

The 21-hydroxylation of montelukast (B128269), leading to the formation of 21(R)-Hydroxy Montelukast and its diastereomer, 21(S)-Hydroxy Montelukast, is a significant metabolic pathway. Research has pinpointed specific CYP isoforms as the primary catalysts for this reaction.

In vitro studies have unequivocally demonstrated that CYP3A4 is the principal enzyme responsible for the stereoselective 21-hydroxylation of montelukast. nih.gov Both CYP3A4 and CYP3A5 are capable of catalyzing this reaction at the highest rate compared to other P450 enzymes. nih.gov However, the formation rates in CYP3A4 are significantly higher than in CYP3A5, with one study reporting an 8.1-fold higher rate for 21(R)-hydroxylation and a 5.9-fold higher rate for 21(S)-hydroxylation by CYP3A4. nih.gov The central role of CYP3A4 in the formation of the 21-hydroxy metabolites (collectively known as M5) has been consistently verified in studies using pooled human liver microsomes and recombinant CYP enzymes. portico.org

Further evidence supporting the predominant role of CYP3A4 comes from chemical inhibition studies. Potent CYP3A inhibitors, such as ketoconazole (B1673606) and troleandomycin, have been shown to markedly reduce the formation rates of both 21(R)-Hydroxy Montelukast and 21(S)-Hydroxy Montelukast by over 90% in human liver microsomes. nih.gov This strong inhibition aligns with correlation analyses and results from experiments with expressed P450s, solidifying CYP3A4's position as the main catalyst for this metabolic step. nih.gov

The kinetics of the formation of montelukast metabolites, including 21(R)-Hydroxy Montelukast, in both human liver microsomes and expressed P450 systems, are best described by the Michaelis-Menten equation, indicating hyperbolic saturation curves. nih.gov Kinetic analysis of 21(R)-Hydroxy Montelukast and 21(S)-Hydroxy Montelukast formation clearly shows that CYP3A4 is the primary enzyme involved, exhibiting the lowest Km values of 3.4 µM and 3.3 µM, respectively. nih.gov

While the Km values for the formation of the two diastereomers are very similar, the apparent intrinsic clearance (Clint) for 21(R)-Hydroxy Montelukast is 4.4-fold higher than that for 21(S)-Hydroxy Montelukast. nih.gov This suggests a higher capacity of CYP3A4 for the formation of the 21(R) isomer. nih.gov

MetaboliteEnzymeKm (µM)Apparent Clint (µl/min per picomole of P450)
21(R)-Hydroxy MontelukastCYP3A43.40.0031
21(S)-Hydroxy MontelukastCYP3A43.30.0007

This interactive table provides a summary of the apparent kinetic parameters for the formation of 21(R)- and 21(S)-Hydroxy Montelukast by CYP3A4.

Contribution of Other Drug-Metabolizing Enzymes to Montelukast Oxidation Pathways

While CYP3A4 and CYP3A5 are central to 21-hydroxylation, other enzymes play crucial roles in the broader oxidative metabolism of montelukast.

Current in vitro research primarily focuses on CYP-mediated hydroxylation of montelukast. While other oxidative enzymes exist, the available literature on montelukast metabolism has not significantly implicated non-CYP enzymes in its hydroxylation pathways. The formation of various hydroxylated metabolites, including 36-hydroxylation to a 1,2-diol and 25-hydroxylation, has been attributed to multiple P450s. nih.gov Specifically, CYP2C8 and CYP2C9 are the principal enzymes responsible for the formation of the 1,2-diol metabolite. nih.gov Multiple isoforms, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4, can catalyze the 25-hydroxylation of montelukast. nih.gov

Sulfoxidation is another metabolic pathway for montelukast. CYP3A4 has been identified as the main enzyme responsible for the formation of montelukast sulfoxide (B87167). nih.gov

Investigation of Metabolic Stability of Deuterated Compounds in Isolated Enzymatic Systems

The substitution of a hydrogen atom with a deuterium (B1214612) atom at a site of metabolic oxidation can lead to a slower rate of metabolism. This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a lower zero-point energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate if C-H bond cleavage is the rate-determining step of the metabolic reaction. Medicinal chemists have utilized the deuterium kinetic isotope effect to slow the cytochrome P450-mediated metabolism of drug candidates.

For 21(R)-Hydroxy Montelukast-d6, the deuterium atoms are located on the cyclopropaneacetic acid side chain. If the metabolic pathways involving this part of the molecule are significant and involve the cleavage of a C-H bond as the rate-limiting step, then deuteration would be expected to increase the metabolic stability of the compound. However, the primary sites of oxidative metabolism for montelukast are at the 21, 25, and 36 positions, as well as sulfoxidation. The impact of deuteration at the d6 position on these primary metabolic pathways would depend on whether this modification allosterically affects the binding or orientation of the molecule within the active site of the metabolizing enzymes.

The success of a deuteration strategy to enhance pharmacokinetic properties is complex and depends on the specific enzyme and reaction mechanism. For CYP enzymes, the rate-limiting step can be chemotype-dependent. In some cases, no intrinsic clearance deuterium isotope effect is observed, while in others, the effect is significant and depends on the position and extent of deuteration. Therefore, while a theoretical basis exists to suggest that deuteration could enhance the metabolic stability of this compound, experimental studies in isolated enzymatic systems would be necessary to confirm this and to quantify the extent of any such effect.

Comparative Studies with Non-Deuterated Montelukast

In the context of metabolic studies, deuterated analogues are primarily used as internal standards for analytical quantification via mass spectrometry rather than as direct comparators for metabolic rates. nih.govresearchgate.net The metabolic pathways for a deuterated compound are identical to its non-deuterated counterpart. However, the key difference lies in the analytical detection. For example, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, Montelukast-d6 is used as an internal standard to quantify Montelukast. nih.gov The six-dalton mass difference allows the mass spectrometer to distinguish between the analyte (Montelukast) and the internal standard (Montelukast-d6), ensuring high precision and accuracy in measurement.

The metabolism of non-deuterated Montelukast in human liver microsomes leads to several products. nih.govmdpi.com The stereoselective formation of 21(R)-Hydroxy Montelukast and its epimer, 21(S)-Hydroxy Montelukast, is catalyzed predominantly by CYP3A4, with CYP3A5 also contributing. nih.govmdpi.com Kinetic analyses reveal that while the Michaelis-Menten constant (Km) values for the formation of both epimers are similar, the intrinsic clearance (Clint) for the formation of 21(R)-Hydroxy Montelukast by CYP3A4 is 4.4-fold higher than for the 21(S) epimer, indicating a preferential formation of the (R)-configuration. nih.gov Other major pathways include the formation of Montelukast 1,2-diol by CYP2C8 and CYP2C9, and 25-hydroxylation by multiple P450s. nih.gov

Isotope Effects on Enzyme Kinetics

The substitution of hydrogen with deuterium, a heavier isotope, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govportico.org This effect is particularly significant when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of the reaction, which is common in CYP-mediated metabolism. nih.gov The C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it. portico.org Consequently, reactions involving C-D bond cleavage are slower than those involving C-H bond cleavage. portico.org

In the metabolism of Montelukast, the formation of 21(R)-Hydroxy Montelukast involves the enzymatic cleavage of a C-H bond at the 21-position by CYP3A4. nih.gov If this step is rate-limiting, deuteration at this specific position would be expected to slow down the metabolic reaction. Medicinal chemists often utilize this deuterium KIE to intentionally reduce the rate of metabolism of drug candidates, potentially improving their pharmacokinetic profiles. nih.govportico.org While specific studies quantifying the KIE for this compound formation have not been detailed in the provided search results, the foundational principles of enzyme kinetics suggest that a primary KIE would be observed if the C-H bond cleavage is the slowest step in the hydroxylation process. portico.org

Methodologies for In Vitro Metabolism Studies Using Human Liver Microsomes and Recombinant Enzymes

In vitro metabolism studies are fundamental for characterizing the biotransformation of xenobiotics. Human liver microsomes (HLMs), which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs, are a standard tool for these investigations. oyc.co.jpnih.gov Additionally, recombinant enzymes, which are individual human CYP isoforms expressed in cell systems, are used to identify the specific enzymes responsible for particular metabolic pathways. nih.gov

Incubation Conditions and Reaction Optimization

Successful in vitro metabolism assays depend on carefully optimized incubation conditions to ensure physiologically relevant and reproducible results. These conditions are designed to support the catalytic activity of the enzymes being studied.

Key parameters for a typical incubation include:

Enzyme Source : Pooled HLMs (e.g., 0.25 - 0.5 mg/mL protein concentration) or specific recombinant CYP isoforms (e.g., 100 pmol CYP/mL) are used. nih.govnih.gov

Buffer System : A physiological pH is maintained using a buffer, commonly a potassium phosphate (B84403) buffer (e.g., 50-100 mM, pH 7.4). nih.govnih.gov

Cofactors : CYP enzymes require a source of reducing equivalents, which is provided by an NADPH-regenerating system. This system typically consists of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH). oyc.co.jpresearchgate.net

Temperature : Incubations are conducted at 37°C to mimic human body temperature. nih.govoyc.co.jpnih.gov

Reaction Initiation and Termination : Reactions are often pre-incubated for a short period (e.g., 5 minutes) at 37°C before being initiated by the addition of the NADPH cofactor. nih.govnih.gov The reaction is stopped after a set time by adding a cold organic solvent, such as acetonitrile (B52724), which precipitates the proteins and halts enzymatic activity. nih.govthermofisher.com

Special Conditions : Because Montelukast and its metabolites are light-sensitive, all incubation assays should be performed in the absence of light. nih.gov

Optimization is crucial, and it involves adjusting the protein concentration, substrate concentration, and incubation time to ensure that the reaction proceeds under initial rate conditions, where typically less than 15-20% of the substrate is consumed. thermofisher.com

ParameterTypical ConditionSource(s)
Enzyme Source Human Liver Microsomes (HLMs) or Recombinant CYPs oyc.co.jpnih.gov
Protein Conc. 0.2 - 1.0 mg/mL nih.govnih.govnih.gov
Buffer Potassium Phosphate (50-100 mM, pH 7.4) nih.govnih.gov
Cofactor System NADPH-regenerating system (NADP+, G6P, G6PDH) oyc.co.jpresearchgate.net
Temperature 37°C nih.govoyc.co.jpnih.gov
Pre-incubation 5 minutes at 37°C nih.govnih.gov
Termination Addition of cold acetonitrile or other organic solvent nih.govthermofisher.com

Metabolite Profiling and Identification by Mass Spectrometry

Following incubation, the identification and quantification of metabolites are performed using highly sensitive analytical techniques, most commonly high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The process involves several steps:

Sample Preparation : After terminating the incubation, proteins are removed by centrifugation. The resulting supernatant, containing the parent drug and its metabolites, is then typically concentrated and reconstituted in a suitable solvent for injection. thermofisher.com

Chromatographic Separation : The sample is injected into an HPLC system, where the parent compound and its various metabolites are separated based on their physicochemical properties (e.g., polarity) as they pass through a chromatography column (e.g., a reverse-phase C18 column). nih.govnih.gov

Mass Spectrometric Detection : As the separated compounds elute from the HPLC column, they are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.govnih.gov For quantitative analysis, a triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. nih.govscispace.com This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) for the compound of interest and one of its characteristic product ions formed by fragmentation. Monitoring this specific mass transition provides high selectivity and sensitivity. nih.govscispace.com

For Montelukast and its deuterated standard, specific mass transitions are monitored. nih.gov High-resolution mass spectrometry can also be employed for the structural elucidation of unknown metabolites. nih.gov Using these methods, metabolites of Montelukast such as the acyl glucuronide (M1), sulfoxide (M2), 21-hydroxy (M5a/b), and 36-hydroxy (M6a/b) analogues have been identified in vitro. nih.govmdpi.com

ParameterDescriptionSource(s)
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) nih.govnih.govscispace.com
Ionization Electrospray Ionization (ESI), typically in positive mode nih.govnih.gov
MS Mode Multiple Reaction Monitoring (MRM) for quantification nih.gov
Montelukast Transition m/z 586.2 → 568.2 or m/z 587.2 → 423.2 nih.govscispace.com
Montelukast-d6 (IS) Transition m/z 592.3 → 574.2 nih.gov
Separation Column Reverse-phase C18 nih.govnih.gov

Bioanalytical Method Development and Validation Utilizing 21 R Hydroxy Montelukast D6

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Quantification

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and specificity. The development of an LC-MS/MS method for a specific analyte, such as a metabolite of Montelukast (B128269), involves the meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The primary goal of chromatographic separation in this context is to resolve the analyte of interest and its internal standard from endogenous matrix components and other potential interferences. This ensures that the measurement of the analyte is not affected by co-eluting substances. For compounds similar to Montelukast and its metabolites, reverse-phase chromatography is commonly employed.

While specific chromatographic parameters for 21(R)-Hydroxy Montelukast-d6 are not extensively detailed in publicly available literature, typical parameters for the closely related parent compound, Montelukast, can be referenced to illustrate the general approach. A common strategy involves using a C18 column with a gradient or isocratic elution using a mobile phase consisting of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid to ensure efficient ionization.

Table 1: Illustrative Chromatographic Parameters for Montelukast Analysis

Parameter Typical Value
Column YMC-pack pro C18, 50 x 4.6 mm, S-3 µm nih.gov
Mobile Phase 10mM ammonium formate (pH 4.0):acetonitrile (20:80 v/v) nih.gov
Flow Rate 0.8 mL/min nih.gov
Column Temperature 45°C nih.gov
Injection Volume 10 µL nih.gov

| Retention Time | Approximately 2.8 ± 0.2 min nih.gov |

This data is for Montelukast and Montelukast-d6 and serves as an example of typical parameters.

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantitative analysis. In MRM, a specific precursor ion (typically the protonated or deprotonated molecule of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest.

For this compound, the precursor ion would be the protonated molecule [M+H]⁺, and the product ions would be generated through collision-induced dissociation. The exact mass-to-charge ratios (m/z) for these transitions would need to be determined through infusion of a pure standard of the compound into the mass spectrometer. As a reference, the MRM transitions for Montelukast and its deuterated internal standard, Montelukast-d6, are well-established.

Table 2: MRM Transitions for Montelukast and Montelukast-d6

Compound Precursor Ion (m/z) Product Ion (m/z)
Montelukast 586.2 568.2

Source: nih.gov

Role of this compound as an Internal Standard in Quantitative Assays

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. This compound, being a deuterated analog of the endogenous metabolite, is an ideal internal standard for the quantification of 21(R)-Hydroxy Montelukast.

Biological matrices such as plasma, serum, and urine are complex mixtures of endogenous compounds. During the electrospray ionization (ESI) process in the mass spectrometer, these co-eluting matrix components can interfere with the ionization of the analyte, leading to either a suppression or enhancement of the signal. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of the quantitative results.

An ideal internal standard, like this compound, co-elutes with the analyte and has nearly identical physicochemical properties. Consequently, it experiences the same degree of matrix effects as the non-labeled analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is effectively normalized, leading to a more accurate and reliable quantification.

The use of deuterated internal standards offers several significant advantages in bioanalytical assays:

Co-elution with the Analyte: Due to the minimal difference in chemical properties, deuterated standards typically co-elute with the target analyte, ensuring they are subjected to the same matrix effects at the same point in time.

Similar Extraction Recovery: The efficiency of the sample preparation process, such as liquid-liquid extraction or solid-phase extraction, can vary between samples. A deuterated internal standard will have nearly identical extraction recovery to the analyte, thus correcting for any variability in this step.

Correction for Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume variations or changes in ionization efficiency, are compensated for by the use of a co-eluting internal standard.

Method Validation Parameters for Bioanalytical Assays

Before a bioanalytical method can be used for the analysis of study samples, it must undergo a rigorous validation process to demonstrate its reliability and performance. This validation is conducted in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.

Accuracy: The closeness of the measured concentration to the true concentration. This is typically assessed by analyzing quality control (QC) samples at different concentration levels.

Precision: The degree of scatter between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The linearity of this relationship is assessed over a defined concentration range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, bench-top stability, and long-term storage.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

Parameter Acceptance Criteria
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

| Linearity (r²) | The correlation coefficient should be ≥ 0.99. |

These are general guidelines and may vary based on specific regulatory requirements.

Linearity and Calibration Range

The linearity of a bioanalytical method demonstrates the direct proportionality between the instrumental response and the concentration of the analyte over a specified range. For the analysis of 21(R)-Hydroxy Montelukast, this would be established by preparing a series of calibration standards in the relevant biological matrix (e.g., plasma) and analyzing them.

The relationship between concentration and the instrument's response ratio (analyte peak area / internal standard peak area) is typically evaluated using a weighted linear regression model. A correlation coefficient (r²) value of ≥0.99 is generally required to demonstrate acceptable linearity. The calibration range defines the upper and lower limits of quantification (ULOQ and LLOQ, respectively) for the analyte. Published methods for the parent compound, Montelukast, often utilize a range from approximately 1 to 800 ng/mL, but the specific range for its 21-hydroxy metabolite would be determined based on its expected physiological concentrations in preclinical studies.

Precision and Accuracy Assessment

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true concentration of the analyte. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day).

For a method to be considered reliable, the precision, expressed as the relative standard deviation (%RSD), should not exceed 15% for all QC levels (except for the LLOQ, where up to 20% is acceptable). The accuracy, expressed as the percentage of the nominal concentration, should be within ±15% (±20% for the LLOQ).

Table 1: Representative Acceptance Criteria for Precision and Accuracy

Parameter Concentration Level Acceptance Criteria (%RSD) Acceptance Criteria (% Accuracy)
Intra-day PrecisionLLOQ, Low, Mid, High QC≤20% for LLOQ, ≤15% for othersN/A
Inter-day PrecisionLLOQ, Low, Mid, High QC≤20% for LLOQ, ≤15% for othersN/A
Intra-day AccuracyLLOQ, Low, Mid, High QCN/A80-120% for LLOQ, 85-115% for others
Inter-day AccuracyLLOQ, Low, Mid, High QCN/A80-120% for LLOQ, 85-115% for others

Sensitivity (LLOQ, LOD)

The sensitivity of a bioanalytical method is determined by its Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration of analyte that can be reliably detected above the background noise but not necessarily quantified. For LC-MS/MS assays, the LLOQ is typically established as the lowest standard on the calibration curve that meets the acceptance criteria for precision (≤20%) and accuracy (within ±20%).

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. Specificity ensures that the signal measured is from the analyte of interest only. In an LC-MS/MS method for 21(R)-Hydroxy Montelukast, this is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard, this compound. The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides a high degree of specificity by monitoring a unique precursor-to-product ion transition for the analyte.

Applications in Pre-clinical Bioanalysis and Drug Metabolism Research

This compound is a critical tool in pre-clinical research, primarily for the quantitative analysis of its non-labeled counterpart, 21(R)-Hydroxy Montelukast, a known metabolite of Montelukast. The ability to accurately measure this metabolite is essential for characterizing the complete metabolic profile of the parent drug.

In vitro studies using human liver microsomes have been instrumental in identifying the metabolic pathways of Montelukast. Research has consistently shown that the formation of 21-Hydroxy Montelukast is catalyzed by cytochrome P450 enzymes. semanticscholar.orgnih.gov Specifically, CYP3A4 has been identified as the main enzyme responsible for this 21-hydroxylation reaction. nih.govnih.gov Kinetic analyses have demonstrated that CYP3A4 has a high capacity for forming the 21(R)-Hydroxy Montelukast diastereomer. nih.gov

By using a validated bioanalytical method with this compound as the internal standard, researchers can:

Quantify the levels of the 21(R)-Hydroxy Montelukast metabolite in various biological samples (e.g., plasma, bile, microsomal incubations).

Investigate the kinetics of metabolite formation and the relative contribution of different P450 isoforms to Montelukast's metabolism. nih.govnih.gov

Assess potential drug-drug interactions by studying how other compounds inhibit or induce the activity of CYP3A4, thereby affecting the formation of this metabolite. nih.gov

Such studies are crucial in pre-clinical drug development to understand how a drug is eliminated from the body, to identify potential metabolic liabilities, and to predict its behavior in humans.

Research Applications of 21 R Hydroxy Montelukast D6 in Mechanistic and Comparative Studies

Utilizing Deuterated Metabolites for Pathway Elucidation in Drug Metabolism

The use of deuterated compounds is a well-established strategy in the study of drug metabolism. osti.govnih.gov This approach leverages the kinetic isotope effect (KIE), where the substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. nih.govnih.gov The breaking of C-H bonds is a common and often rate-limiting step in Phase 1 metabolic reactions, which are frequently catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov

Comparative Metabolic Profiling of Montelukast (B128269) and its Hydroxylated Derivatives

Montelukast undergoes extensive metabolism, primarily mediated by cytochrome P450 isoenzymes, before its excretion almost exclusively in the bile and feces. drugbank.comsemanticscholar.org In vitro studies using human liver microsomes (HLMs) and expressed P450 enzymes have identified several oxidative metabolites, including hydroxylated derivatives at various positions. nih.govnih.gov Comparing the metabolism of the parent drug to its hydroxylated forms provides a deeper understanding of the enzymes involved and the factors influencing biotransformation.

Detailed in vitro characterization has revealed that multiple P450 enzymes participate in the metabolism of Montelukast, with specific enzymes showing selectivity for different hydroxylation reactions. nih.gov The primary enzymes involved are CYP2C8, CYP2C9, and CYP3A4. drugbank.comnih.govclinpgx.org

36-Hydroxylation (to Montelukast 1,2 diol): CYP2C8 and CYP2C9 are the main enzymes responsible for this reaction, which is the major oxidative metabolic pathway for Montelukast. nih.gov The formation rate in CYP2C9 is significantly higher than in CYP2C8. nih.gov

21-Hydroxylation (to 21(R)-OH and 21(S)-OH Montelukast): This reaction is catalyzed predominantly by CYP3A4 and to a lesser extent by CYP3A5. nih.gov

25-Hydroxylation: Multiple P450s, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4, can catalyze this reaction. nih.gov

Based on in vitro intrinsic clearance (Clint), the formation of Montelukast 1,2 diol is the most significant oxidative pathway, while 21(R)-Hydroxy Montelukast accounts for a smaller but notable portion of the total clearance. nih.gov

Metabolic ReactionPrimary P450 EnzymesRelative Contribution to Oxidative Metabolism (in vitro)Key Findings
36-Hydroxylation (Montelukast 1,2 diol)CYP2C8, CYP2C9~83.5%Represents the major oxidative metabolite pathway. nih.gov
21(R)-HydroxylationCYP3A4, CYP3A5~7.9%CYP3A4 is the main catalyst for this stereoselective reaction. nih.gov
25-HydroxylationCYP2C8, CYP2C9, CYP2C19, CYP3A4~6.7%Catalyzed by multiple P450 enzymes. nih.gov
21(S)-HydroxylationCYP3A4, CYP3A5~1.9%Formation rate is lower compared to the 21(R) isomer. nih.gov

The biotransformation of Montelukast is influenced by its stereochemistry. The hydroxylation at the 21st position is stereoselective, resulting in the formation of two diastereomers: 21(R)-Hydroxy Montelukast and 21(S)-Hydroxy Montelukast. nih.govnih.gov In vitro studies have demonstrated that CYP3A4 is the primary enzyme responsible for this stereoselective hydroxylation. nih.gov Furthermore, the formation rates of the two isomers are different, with CYP3A4 catalyzing the formation of 21(R)-Hydroxy Montelukast at a higher rate than 21(S)-Hydroxy Montelukast. nih.gov This demonstrates that the specific three-dimensional arrangement of atoms in the drug molecule significantly affects how it interacts with the active site of the metabolizing enzyme, thereby dictating the rate and pathway of its biotransformation. nih.govmdpi.com

Advanced Isotopic Tracing in Complex Biological Systems (Non-Human)

Isotopic tracing is a powerful technique used to track the metabolic fate of compounds within a biological system. nih.govusgs.gov By introducing a molecule labeled with a stable (non-radioactive) isotope, such as deuterium (²H), researchers can follow its journey through various metabolic processes. nih.govresearchgate.net Because stable isotopes are chemically almost identical to their more abundant counterparts, the labeled molecule behaves in a biologically equivalent manner, acting as a reliable tracer. nih.gov

In non-human studies, deuterated tracers like 21(R)-Hydroxy Montelukast-d6 are administered, and samples (e.g., plasma, tissues, excreta) are collected over time. Advanced analytical techniques, primarily mass spectrometry, are then used to detect and quantify the labeled compound and its downstream metabolites. nih.gov This allows for the precise mapping of metabolic pathways, determination of rates of absorption, distribution, metabolism, and excretion (ADME), and the identification of previously unknown metabolites. nih.govresearchgate.net This methodology provides a dynamic view of metabolic processes that is not achievable through other means. researchgate.net

Development of Reference Standards for Impurity and Metabolite Analysis

In pharmaceutical analysis, reference standards are highly purified compounds used as a benchmark for confirming the identity and measuring the quantity of a substance in a sample. synzeal.com this compound is developed for use as such a standard in analytical research. pharmaffiliates.comveeprho.com

As a stable isotope-labeled (SIL) compound, it is particularly valuable as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). veeprho.com When analyzing biological samples for the presence of the non-deuterated 21(R)-Hydroxy Montelukast, a known quantity of the deuterated d6 version is added to the sample. The SIL internal standard co-elutes with the analyte but is distinguishable by its higher mass. veeprho.com This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. Therefore, this compound is essential for the reliable measurement of this specific metabolite in pharmacokinetic studies and for the identification of potential impurities in the drug manufacturing process. synzeal.com

Future Directions and Emerging Research Avenues for Deuterated Metabolites

Advancements in Analytical Techniques for Ultra-Trace Quantification

The need to detect and quantify ever-lower concentrations of metabolites in biological and environmental samples is a constant driver of innovation in analytical chemistry. For deuterated metabolites, this translates to developing more sensitive and specific detection methods.

Future advancements are likely to focus on:

Enhanced Mass Spectrometry: The development of mass spectrometers with higher resolution and sensitivity will enable the detection of deuterated metabolites at attomolar and zeptomolar concentrations. This will be particularly important for microdosing studies and for understanding the metabolic fate of low-dose drugs.

Improved Chromatographic Separations: Innovations in liquid chromatography, such as the use of smaller particle size columns and novel stationary phases, will lead to better separation of deuterated metabolites from complex matrices, reducing interference and improving quantification accuracy.

Novel Sample Preparation Techniques: Miniaturized and automated sample preparation techniques, such as solid-phase microextraction and dispersive liquid-liquid microextraction, will allow for the efficient extraction and pre-concentration of deuterated metabolites from small sample volumes.

Interactive Data Table: Comparison of Analytical Techniques

TechniquePrincipleAdvantages for Deuterated Metabolites
LC-MS/MS Separation by chromatography, detection by mass spectrometryHigh sensitivity, high specificity, well-established for quantification
High-Resolution MS Precise mass measurementAbility to differentiate between isobaric interferences and the deuterated metabolite
Supercritical Fluid Chromatography (SFC)-MS Separation using a supercritical fluid as the mobile phaseFaster separations, use of less organic solvent

Integration of In Silico Modeling with In Vitro Data for Metabolic Prediction

Computational, or in silico, models are becoming increasingly powerful tools for predicting the metabolic fate of drugs and other xenobiotics. By integrating these models with experimental in vitro data, researchers can gain a more comprehensive understanding of metabolic pathways and the formation of metabolites, including deuterated ones.

Key areas of development include:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a virtual organism. By incorporating data on enzyme kinetics and transporter activity, these models can predict the formation and clearance of deuterated metabolites in different tissues and organs.

Quantum Mechanical (QM) Calculations: QM methods can be used to predict the sites of metabolism on a molecule and the likelihood of different metabolic reactions occurring. This information can guide the synthesis of specifically labeled deuterated standards.

Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on large datasets of metabolic information to predict the metabolites of new compounds. This can accelerate the process of identifying potential metabolites and designing appropriate deuterated standards for their quantification.

Exploration of Novel Biocatalytic Routes for Deuterated Metabolite Synthesis

The chemical synthesis of deuterated compounds can be complex and expensive. Biocatalysis, which uses enzymes or whole microorganisms to carry out chemical transformations, offers a promising alternative for the synthesis of deuterated metabolites.

Future research in this area will likely focus on:

Enzyme Engineering: Modifying the active sites of enzymes to enhance their ability to incorporate deuterium (B1214612) into specific positions of a molecule.

Metabolic Engineering: Altering the metabolic pathways of microorganisms to produce deuterated metabolites from simple, deuterated starting materials.

Cell-Free Biosynthesis: Using purified enzymes in a reaction vessel to synthesize deuterated metabolites, which offers greater control and purity compared to whole-cell systems.

Expanding the Role of Deuterated Metabolites in Quantitative Systems Pharmacology (QSP) Model Development (excluding human data applications)

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates data from various sources to understand the complex interactions between a drug, the biological system, and the disease process. Deuterated metabolites can play a crucial role in the development and validation of QSP models, particularly in preclinical settings.

The expanded role of deuterated metabolites in QSP model development may include:

Tracer Studies in Animal Models: Using deuterated versions of a drug or its metabolites as tracers to follow their distribution and fate in different tissues and organs. This data can be used to parameterize and validate PBPK models, which are often a component of larger QSP models.

Flux Analysis in In Vitro Systems: Employing stable isotope-labeled compounds, including deuterated ones, to measure the rates of metabolic reactions (fluxes) in cell cultures or tissue explants. This information is critical for building accurate models of cellular metabolism and its response to drug treatment.

Target Engagement and Occupancy Studies: Designing deuterated probes that bind to a specific drug target. By measuring the displacement of these probes by a drug candidate, researchers can quantify the extent and duration of target engagement in preclinical models.

By providing precise quantitative data on metabolic processes, deuterated metabolites will continue to be essential tools for refining our understanding of drug action and for the development of more effective therapeutic strategies.

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard assessment : Review Safety Data Sheets (SDS) for toxicity data (e.g., acute oral toxicity, carcinogenicity).
  • Engineering controls : Use fume hoods for weighing and handling powdered forms.
  • Waste disposal : Follow institutional guidelines for deuterated compound disposal to prevent environmental contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.